cis-Octahydroisoindole

Descripción

The exact mass of the compound cis-Octahydroisoindole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality cis-Octahydroisoindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Octahydroisoindole including the price, delivery time, and more detailed information at info@benchchem.com.

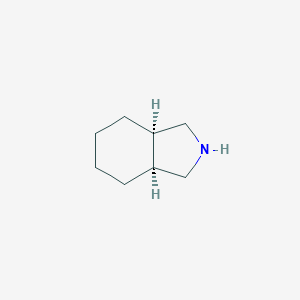

Structure

3D Structure

Propiedades

IUPAC Name |

(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSNARDHJFFSRH-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CNC[C@H]2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449942 | |

| Record name | cis-Octahydroisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1470-99-1 | |

| Record name | rel-(3aR,7aS)-Octahydro-1H-isoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1470-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Octahydroisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of cis-Octahydroisoindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Octahydroisoindole is a saturated bicyclic amine that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, conformationally constrained structure serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the core chemical properties of cis-octahydroisoindole, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Furthermore, it explores its application as a key building block in the development of targeted therapeutics, specifically as a scaffold for Fibroblast Growth Factor Receptor (FGFR) inhibitors and Substance P (Neurokinin-1 Receptor) antagonists.

Physicochemical and Spectral Properties

cis-Octahydroisoindole is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor. Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of cis-Octahydroisoindole

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅N | [1] |

| Molecular Weight | 125.21 g/mol | [2] |

| CAS Number | 21850-12-4 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 90 °C (at 14 Torr) | [2] |

| Density | 1.081 g/cm³ | [2] |

| pKa | 11.53 ± 0.20 (Predicted) | [2] |

| Solubility | Soluble in common organic solvents. | [3] |

Table 2: Spectral Data of cis-Octahydroisoindole

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 125.12 |

| Infrared (IR) Spectroscopy | Data not available in the searched literature. |

Synthesis and Reactivity

The synthesis of cis-octahydroisoindole is most commonly achieved through the catalytic hydrogenation of an isoindole or a suitable precursor such as phthalimide. The cis-configuration of the fused ring system is a key stereochemical feature that influences its reactivity.

Experimental Protocol: Synthesis of cis-Octahydroisoindole via Catalytic Hydrogenation of Phthalimide

Objective: To synthesize cis-octahydroisoindole through a two-step reduction of phthalimide.

Materials:

-

Phthalimide

-

Palladium on Carbon (10% Pd/C)

-

Trifluoroacetic Acid (TFA)

-

Ethyl Acetate

-

Hydrogen Gas (H₂)

-

Sodium Hydroxide (NaOH) solution

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

Step 1: Reduction of Phthalimide to Isoindolin-1-one [4][5]

-

In a suitable reaction vessel, dissolve phthalimide in ethyl acetate.

-

Add a catalytic amount of 10% Palladium on Carbon.

-

Add a catalytic amount of trifluoroacetic acid to promote the reaction.

-

Pressurize the vessel with hydrogen gas to an appropriate pressure (e.g., 50 psi).

-

Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, indicating the formation of isoindolin-1-one.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude isoindolin-1-one.

Step 2: Reduction of Isoindolin-1-one to cis-Octahydroisoindole

-

The crude isoindolin-1-one is further reduced under more forcing hydrogenation conditions, typically at elevated temperature and pressure, using a suitable catalyst such as Rhodium on alumina or continued hydrogenation with Palladium on Carbon.

-

Upon completion of the second reduction, the catalyst is removed by filtration.

-

The reaction mixture is then worked up by extraction with an acidic aqueous solution to protonate the amine, followed by basification with a sodium hydroxide solution to liberate the free base.

-

The product is then extracted into an organic solvent, dried, and purified by distillation under reduced pressure to yield pure cis-octahydroisoindole.

Chemical Reactivity

The lone pair of electrons on the nitrogen atom of cis-octahydroisoindole makes it a nucleophilic secondary amine, readily participating in reactions such as N-alkylation and N-acylation. The cis-fusion of the rings creates a concave and a convex face, leading to steric hindrance that can influence the stereochemical outcome of its reactions.[6]

Role in Drug Development

The rigid bicyclic structure of cis-octahydroisoindole makes it an attractive scaffold in drug design, allowing for the precise spatial orientation of pharmacophoric groups.[7][8]

As a Scaffold for FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[9] Dysregulation of FGFR signaling is implicated in various cancers. Small molecule inhibitors targeting the ATP-binding site of FGFRs have emerged as a promising therapeutic strategy.[10][11] The cis-octahydroisoindole scaffold can be incorporated into these inhibitors to provide a rigid framework that orients key binding motifs towards the receptor's active site.

As a Scaffold for Substance P (NK1 Receptor) Antagonists

Substance P is a neuropeptide that mediates its effects through the Neurokinin-1 (NK1) receptor.[12] This signaling pathway is involved in pain transmission, inflammation, and mood regulation.[13] Antagonists of the NK1 receptor have therapeutic potential as analgesics, anti-emetics, and antidepressants. The cis-octahydroisoindole scaffold has been utilized in the design of potent and selective NK1 receptor antagonists.[12] Its rigid structure allows for the precise positioning of substituents that interact with key residues in the NK1 receptor binding pocket.

References

- 1. Octahydroisoindole | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-Octahydro-isoindole | 21850-12-4 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. scienceopen.com [scienceopen.com]

- 5. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic Acid [benchchem.com]

- 8. 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of new anticancer drugs: FGFR inhibitors [tesidottorato.depositolegale.it]

- 11. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Elucidation of the Bicyclic Scaffold: A Technical Guide to the Structure of cis-Octahydroisoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of cis-octahydroisoindole, a saturated bicyclic amine that serves as a valuable scaffold in medicinal chemistry. The document details the key spectroscopic and analytical techniques employed to confirm its three-dimensional architecture, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Core Molecular Structure and Physicochemical Properties

cis-Octahydroisoindole, with the chemical formula C₈H₁₅N, consists of a cyclohexane ring fused to a pyrrolidine ring in a cis configuration.[1] This arrangement confers a specific stereochemistry that influences its reactivity and biological activity. The molecule has a molecular weight of 125.21 g/mol .[1] Commercial suppliers often reference CAS numbers 21850-12-4 and 1470-99-1 for this compound. While detailed spectroscopic data is not always publicly available from commercial sources, certificates of analysis for products like rel-(3aR,7aS)-Octahydro-1H-isoindole hydrochloride confirm that the ¹H NMR spectrum is consistent with the expected structure and that the purity is typically high (≥98.0% by NMR).

Spectroscopic and Analytical Data

The definitive structure of cis-octahydroisoindole is established through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule.

Table 1: Mass Spectrometry Data for Octahydroisoindole [1]

| Parameter | Value |

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.120449483 Da |

| Precursor Ion (m/z) | 126.1275 |

| Major Fragment Ions (m/z) | 109.1021, 67.0567, 55.0552, 41.0387 |

Data obtained from PubChem for Octahydroisoindole (CID 409979).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum for the parent cis-octahydroisoindole is not readily found, analysis of related structures and general principles of NMR spectroscopy allow for a confident prediction of its spectral features. The cis-fusion of the rings results in a folded, concave shape which leads to a distinct chemical environment for the protons and carbons compared to its trans-isomer.

Note: Specific chemical shift and coupling constant data for the parent compound are not available in the public domain but are confirmed through quality control by commercial suppliers.

X-ray Crystallography

To date, a crystallographic information file (CIF) for the parent cis-octahydroisoindole has not been identified in open-access crystallographic databases. However, the crystal structure of derivatives, such as 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, which features a cis-fused ring system, has been determined.[2] The analysis of such derivatives provides valuable insights into the bond lengths, angles, and conformational preferences of the core cis-octahydroisoindole scaffold.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used in the structural elucidation of cis-octahydroisoindole.

Synthesis of cis-Octahydroisoindole

A common synthetic route to cis-octahydroisoindole involves the catalytic hydrogenation of isoindole or its derivatives. One reported method utilizes the reduction of cis-hexahydrophthalimide with a reducing agent like lithium aluminum hydride, followed by steam distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for confirming the molecular weight and purity of cis-octahydroisoindole, as well as for analyzing reaction products.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of cis-octahydroisoindole in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (typically 1 µL) of the sample into the GC-MS instrument.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C for 1 minute, then ramp to 320 °C at a rate of 10 °C/min, and hold for 2 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

Data Analysis: The retention time of the peak corresponding to cis-octahydroisoindole is used for identification, and the mass spectrum is compared to known fragmentation patterns of cyclic amines. The molecular ion peak at m/z 125 and characteristic fragments are analyzed to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for determining the detailed structure and stereochemistry of cis-octahydroisoindole.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of cis-octahydroisoindole in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0 to 220 ppm.

-

-

2D NMR Experiments (for full assignment):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin systems of the cyclohexane and pyrrolidine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the bicyclic system.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign all proton and carbon signals and confirm the cis stereochemistry.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of cis-octahydroisoindole, from synthesis to definitive characterization.

Caption: Workflow for the synthesis and structural elucidation of cis-octahydroisoindole.

Signaling Pathways

While cis-octahydroisoindole serves as a core scaffold in the development of various therapeutic agents, specific signaling pathways directly modulated by the unsubstituted parent compound are not well-documented in the literature. Its derivatives, however, have been investigated for their activity at various receptors and enzymes. For instance, the octahydroisoindole scaffold is a key component of Substance P antagonists, which act on the neurokinin-1 receptor (NK1R) signaling pathway.

The following diagram illustrates a generalized signaling pathway where a hypothetical drug candidate containing the cis-octahydroisoindole scaffold could act as a G-protein coupled receptor (GPCR) antagonist.

Caption: Hypothetical GPCR antagonist signaling pathway for a cis-octahydroisoindole derivative.

This guide provides a foundational understanding of the structural characteristics of cis-octahydroisoindole. The provided data and protocols serve as a valuable resource for researchers utilizing this important heterocyclic scaffold in drug discovery and development.

References

An In-depth Technical Guide to the Stereochemistry and Conformation of cis-Octahydroisoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the stereochemical and conformational properties of the cis-octahydroisoindole scaffold, a crucial heterocyclic motif in medicinal chemistry. Due to its unique three-dimensional structure, this bicyclic amine serves as a valuable building block for designing conformationally constrained ligands, particularly for G-protein coupled receptors (GPCRs).

Core Stereochemistry

cis-Octahydroisoindole is a saturated bicyclic amine composed of a fused cyclohexane and pyrrolidine ring. The "cis" designation refers to the stereochemistry at the ring junction, where the two bridgehead hydrogen atoms (at C3a and C7a) are located on the same side of the molecule. This arrangement forces the bicyclic system into a folded, V-shaped or concave geometry. This is in stark contrast to the trans-isomer, which possesses a more linear and rigid structure.

The inherent stereochemistry of the cis-fused system significantly influences its physical, chemical, and biological properties. The concave shape creates two distinct faces: a sterically hindered concave face and a more accessible convex face. This steric differentiation is a key factor in its reactivity and molecular recognition properties, particularly the accessibility of the nitrogen lone pair for interactions with electrophiles or receptor binding sites.

Conformational Analysis

The conformational landscape of cis-octahydroisoindole is primarily dictated by the puckering of the six-membered carbocyclic ring and the five-membered heterocyclic ring. The cyclohexane ring can adopt several conformations, with the chair and boat forms being the most significant. The pyrrolidine ring typically exists in an envelope or twist conformation. The fusion of these two rings in a cis manner results in a complex equilibrium of several low-energy conformers.

The two principal conformational families for the cis-octahydroisoindole skeleton are the "endo" and "exo" forms, which are in equilibrium through nitrogen inversion and ring flipping.

-

Endo Conformer: In this conformation, the nitrogen lone pair is directed towards the cyclohexane ring (inside the "V" shape).

-

Exo Conformer: In this conformation, the nitrogen lone pair is directed away from the cyclohexane ring.

The relative stability of these conformers is influenced by steric interactions and can be modulated by the substitution pattern on the ring system. Computational studies are essential for elucidating the precise energetic differences and geometric parameters of these conformers.

Quantitative Conformational Data

Table 1: Calculated Relative Energies of cis-Octahydroisoindole Conformers

| Conformer | Relative Energy (kcal/mol) |

| Exo-Chair | 0.00 |

| Endo-Chair | 1.5 - 2.5 |

| Exo-Boat | 4.0 - 5.0 |

| Endo-Boat | 5.5 - 6.5 |

Note: These values are illustrative and would be determined precisely via quantum mechanical calculations as described in the experimental protocols.

Table 2: Key Calculated Dihedral Angles for the Most Stable (Exo-Chair) Conformer

| Dihedral Angle | Value (Degrees) |

| C7-C7a-C3a-C3 | ~55-60 |

| C1-N2-C3-C3a | ~30-35 |

| C7a-C4-C5-C6 | ~-50 to -55 |

| N2-C1-C7a-C7 | ~-40 to -45 |

Note: These angles define the puckering of the respective rings and the overall shape of the molecule.

Table 3: Predicted Vicinal Proton-Proton (³JHH) NMR Coupling Constants

| Coupled Protons | Predicted Coupling Constant (Hz) - Exo-Chair |

| H3a - H4 (axial) | 8 - 12 |

| H3a - H4 (equatorial) | 2 - 4 |

| H7a - H7 (axial) | 8 - 12 |

| H7a - H7 (equatorial) | 2 - 4 |

Note: These values are critical for experimentally determining the dominant conformation in solution via NMR spectroscopy.

Experimental Protocols

Computational Conformational Analysis Protocol

This protocol outlines a typical procedure for determining the stable conformers and their properties using computational methods.

-

Initial Structure Generation: The 2D structure of cis-octahydroisoindole is used to generate an initial 3D model.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers (chair, boat, twist variations of both endo and exo forms).

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized at a higher level of theory, typically Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)). Vibrational frequency calculations are performed to confirm that each optimized structure is a true energy minimum.

-

Data Extraction: From the optimized structures, key data points are extracted, including relative electronic energies, bond lengths, bond angles, and dihedral angles.

-

NMR Parameter Prediction: The optimized geometries are used to calculate NMR chemical shifts and coupling constants, which can then be compared with experimental data.

NMR-Based Conformational Analysis Protocol

This protocol describes the experimental workflow for characterizing the conformational equilibrium of cis-octahydroisoindole in solution.

-

Sample Preparation: A solution of cis-octahydroisoindole is prepared in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) at a concentration of approximately 5-10 mg/mL.

-

1D ¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum is acquired to observe the chemical shifts and coupling patterns of all protons.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton spin-spin coupling networks, aiding in the assignment of signals.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining spatial proximity between protons. Strong NOE cross-peaks between specific protons can confirm the cis-fusion and provide evidence for the dominant conformation (e.g., through-space interactions characteristic of the exo or endo form).

-

-

Variable Temperature (VT) NMR: NMR spectra are acquired at a range of temperatures (e.g., from -60 °C to 60 °C). Changes in chemical shifts and coupling constants with temperature can provide information about the thermodynamics of the conformational equilibrium. At low temperatures, it may be possible to "freeze out" individual conformers, allowing for their direct observation and characterization.

-

Data Analysis: The measured vicinal coupling constants (³JHH) are analyzed using the Karplus equation to estimate dihedral angles, which are then compared to the values predicted for different conformers from computational models. The integration of signals from different conformers at low temperatures can be used to determine their relative populations and the Gibbs free energy difference (ΔG) between them.

Application in Drug Development: Targeting the NK1 Receptor

The cis-octahydroisoindole scaffold is a key component in the design of antagonists for the Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P.[1] The conformation of the scaffold is critical for its binding affinity and antagonist potency, as it must fit precisely into the receptor's binding pocket.

Substance P / NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular events. cis-Octahydroisoindole-based antagonists competitively block this binding, thereby inhibiting the downstream signaling.

Upon binding, Substance P activates the Gαq protein coupled to the NK1 receptor.[2] This stimulates Phospholipase C (PLC), which hydrolyzes PIP2 into the second messengers IP3 and DAG.[2] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to downstream cellular responses like neuronal excitation and inflammation.[2]

Experimental Workflow for Antagonist Screening

The following diagram illustrates a typical workflow for screening compounds, such as cis-octahydroisoindole derivatives, for their antagonist activity at the NK1 receptor.

This workflow begins with a library of synthesized cis-octahydroisoindole derivatives. These are first tested in binding assays to determine their affinity for the NK1 receptor. Hits from this screen are then evaluated in functional assays, such as measuring changes in intracellular calcium, to determine their potency as antagonists. The resulting data informs structure-activity relationship (SAR) studies, guiding the chemical synthesis of more potent and selective lead compounds.

Conclusion

The cis-octahydroisoindole scaffold possesses a unique and conformationally constrained three-dimensional structure that makes it a valuable component in modern drug design. Its folded geometry and the resulting steric and electronic properties are key to its function in molecular recognition. A thorough understanding of its conformational landscape, achieved through a combination of computational modeling and detailed NMR analysis, is essential for the rational design of novel therapeutics that incorporate this privileged scaffold.

References

An In-depth Technical Guide to cis-Octahydroisoindole (CAS 1470-99-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-Octahydroisoindole (CAS 1470-99-1), a crucial heterocyclic building block in modern medicinal chemistry. This document details its physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and its significant role as a key intermediate in the development of therapeutic agents, including the anti-diabetic drug Mitiglinide.

Physicochemical and Spectroscopic Data

cis-Octahydroisoindole is a bicyclic secondary amine characterized by a fused cyclohexane and pyrrolidine ring system.[1] Its distinct stereochemistry and structural rigidity make it a valuable scaffold in the synthesis of complex molecular architectures.[1] The compound typically appears as a colorless to light yellow liquid or a low melting solid.[][3]

Physicochemical Properties

The key physicochemical properties of cis-Octahydroisoindole are summarized in the table below, compiled from various chemical data sources. Note that some values are predicted and may vary slightly based on experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 1470-99-1 | [4] |

| Molecular Formula | C₈H₁₅N | [] |

| Molecular Weight | 125.21 g/mol | [] |

| Appearance | Colorless to light yellow clear liquid / Yellow low melting solid | [][3] |

| Boiling Point | 189 °C (lit.) | [4] |

| Density (Predicted) | 0.915 ± 0.06 g/cm³ | [4] |

| Flash Point | 62 °C | [3] |

| pKa (Predicted) | 11.53 ± 0.20 | [4] |

| Refractive Index | 1.4910 to 1.4950 | [4] |

| Solubility | Soluble in methanol. Sparingly soluble in water. | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4] |

Spectroscopic Data

Mass Spectrometry (Electron Ionization - EI): The following fragmentation data has been reported for Octahydroisoindole (general structure).[8]

| Mass (m/z) | Relative Intensity |

| 126.129 | 100.0% |

| 67.057 | 27.6% |

| 55.055 | 21.1% |

| 41.039 | 11.5% |

| 109.102 | 4.9% |

Synthesis and Experimental Protocols

cis-Octahydroisoindole is primarily synthesized via the reduction of a suitable precursor. One established method involves the reduction of cis-hexahydrophthalimide, which can be prepared from cis-hexahydrophthalic anhydride and urea.[9] The reduction of the imide functionality to the corresponding secondary amine is effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[9][10]

Experimental Protocol: Reduction of cis-Hexahydrophthalimide with LiAlH₄

This protocol describes a representative procedure for the synthesis of cis-Octahydroisoindole based on established methods for LiAlH₄ reductions of amides and imides.[10][11][12]

Disclaimer: This procedure involves hazardous materials, including LiAlH₄ which is pyrophoric and reacts violently with water. This experiment must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All glassware must be oven-dried, and anhydrous solvents must be used.

Materials:

-

cis-Hexahydrophthalimide

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (anhydrous)

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Celite®

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a nitrogen/argon inlet

-

Addition (dropping) funnel

-

Ice-water bath

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Assemble an oven-dried, three-necked flask with a mechanical stirrer, reflux condenser, and an addition funnel. Flush the entire apparatus with dry nitrogen or argon gas to ensure an inert atmosphere.

-

Reagent Preparation: In the reaction flask, carefully charge Lithium Aluminum Hydride (1.2 equivalents relative to the starting imide) and suspend it in anhydrous THF (approx. 20 mL per gram of LiAlH₄).

-

Addition of Substrate: Dissolve cis-Hexahydrophthalimide (1.0 equivalent) in a minimal amount of anhydrous THF and transfer the solution to the addition funnel.

-

Reaction: Cool the stirred LiAlH₄ suspension to 0 °C using an ice-water bath. Slowly add the imide solution dropwise from the addition funnel. The rate of addition should be controlled to maintain a gentle reflux and prevent an excessive exotherm. After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 16-20 hours to ensure the reaction goes to completion.

-

Workup (Fieser Method): Cool the reaction flask back to 0 °C in an ice-water bath. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add the following dropwise while stirring vigorously:[13]

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (Caution: This quenching process is highly exothermic and generates hydrogen gas).

-

-

Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. The resulting granular white precipitate of aluminum salts should be filtered through a pad of Celite®. Wash the filter cake thoroughly with additional THF or diethyl ether.

-

Purification: Combine the filtrate and the organic washes. Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude cis-Octahydroisoindole can then be purified by vacuum distillation to yield the final product.

The synthesis workflow can be visualized as follows:

Caption: A flowchart illustrating the key stages of cis-Octahydroisoindole synthesis.

Application in Drug Development: Mitiglinide Synthesis

cis-Octahydroisoindole is a critical intermediate in the synthesis of Mitiglinide, a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[9] Mitiglinide belongs to the meglitinide class of drugs and works by stimulating insulin secretion from pancreatic β-cells.[9] The cis-fused ring system of octahydroisoindole forms a core part of the final drug's structure, highlighting its importance in pharmaceutical manufacturing.

Biological Context: The Mitiglinide Signaling Pathway

While cis-Octahydroisoindole itself is not biologically active in this context, the final product, Mitiglinide, exerts its therapeutic effect by modulating a well-defined signaling pathway in pancreatic β-cells. It functions by closing ATP-sensitive potassium (K-ATP) channels. This action mimics the cell's natural response to high glucose levels, initiating a cascade that results in insulin release.

The key steps in this pathway are:

-

K-ATP Channel Inhibition: Mitiglinide binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel complex in the β-cell membrane.

-

Membrane Depolarization: This binding event closes the channel, preventing potassium ion (K⁺) efflux. The resulting buildup of positive charge inside the cell leads to membrane depolarization.

-

Calcium Influx: The change in membrane potential activates voltage-gated calcium channels (VGCCs).

-

Insulin Exocytosis: The opening of VGCCs allows an influx of extracellular calcium ions (Ca²⁺). The subsequent rise in intracellular Ca²⁺ concentration is the primary trigger for the fusion of insulin-containing vesicles with the cell membrane, leading to the exocytosis and release of insulin into the bloodstream.

This signaling cascade is visualized in the diagram below.

References

- 1. benchchem.com [benchchem.com]

- 3. cis-Octahydroisoindole | 1470-99-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. cis-Octahydroisoindole | 1470-99-1 [chemicalbook.com]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 6. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. Octahydroisoindole | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. Workup [chem.rochester.edu]

cis-Octahydroisoindole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental physicochemical properties of cis-Octahydroisoindole, a saturated heterocyclic organic compound. Due to its structural characteristics, this compound serves as a valuable building block in medicinal chemistry and drug development.

Physicochemical Properties

The core molecular attributes of cis-Octahydroisoindole are summarized in the table below. These data are essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₅N | [1][2] |

| Molecular Weight | 125.21 g/mol | [1] |

| Exact Mass | 125.120449483 Da | [1][2] |

| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole | [1] |

| CAS Number | 21850-12-4 | [1][2][3] |

Experimental Protocols and Applications

cis-Octahydroisoindole and its derivatives are key intermediates in the synthesis of various pharmaceutical compounds. For instance, it is a crucial component in the synthesis of Mitiglinide, a drug used for the treatment of type 2 diabetes. The synthesis of such compounds often involves multi-step reactions where the octahydroisoindole moiety is introduced to form the final active pharmaceutical ingredient.

While specific, detailed experimental protocols are proprietary and vary by application, a general synthetic workflow for compounds incorporating the cis-octahydroisoindole scaffold can be conceptualized. This typically involves the reaction of a cis-octahydroisoindole precursor with other chemical entities to build the final molecular structure.

Logical Workflow for Synthetic Application

The following diagram illustrates a generalized logical workflow for the utilization of cis-Octahydroisoindole in a synthetic chemistry context, leading to a final product for biological screening.

Caption: Generalized workflow for the synthesis and screening of a derivative of cis-Octahydroisoindole.

References

An In-depth Technical Guide on the Solubility and Stability of cis-Octahydroisoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of cis-Octahydroisoindole, a key intermediate in pharmaceutical synthesis. The information herein is intended to support research, development, and formulation activities by providing detailed methodologies for property assessment and presenting illustrative data.

Introduction

cis-Octahydroisoindole (C8H15N) is a bicyclic amine that serves as a versatile building block in the synthesis of various active pharmaceutical ingredients.[1] Its physical and chemical properties, particularly solubility and stability, are critical parameters that influence its handling, reactivity, and the overall efficiency of synthetic processes. This guide outlines the fundamental aspects of these properties and provides standardized protocols for their determination.

Solubility Profile

The solubility of cis-Octahydroisoindole is a crucial factor for its application in various reaction media. While specific quantitative data is not extensively available in public literature, a general understanding of its solubility can be inferred from its chemical structure—a secondary amine with a significant nonpolar hydrocarbon backbone. It is known to be sparingly soluble in water and soluble in several organic solvents.[2]

Table 1: Illustrative Solubility Data for cis-Octahydroisoindole at 25°C

| Solvent | Solubility (g/L) | Molar Solubility (mol/L) |

| Water | ~1.0 | ~0.008 |

| Ethanol | > 200 | > 1.6 |

| Dimethyl Sulfoxide (DMSO) | > 500 | > 4.0 |

| Dichloromethane | > 500 | > 4.0 |

| Acetone | Soluble | Not Determined |

Note: The data presented in this table are illustrative and intended for guidance. Actual solubility should be determined experimentally.

A standard method for determining the solubility of a compound like cis-Octahydroisoindole involves the shake-flask method, followed by quantification using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of cis-Octahydroisoindole to a series of vials, each containing a known volume of the test solvent (e.g., water, ethanol, DMSO).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

-

Quantification:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated GC or HPLC method to determine the concentration of cis-Octahydroisoindole.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound.

-

-

Data Analysis:

-

Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.

-

Stability Profile

The stability of cis-Octahydroisoindole is a critical consideration for its storage and handling. As a secondary amine, it may be susceptible to degradation under certain conditions, such as exposure to strong oxidizing agents, extreme pH, high temperatures, and UV light.

Table 2: Illustrative Stability Data for cis-Octahydroisoindole

| Condition | Stressor | Observation | Degradation (%) after 30 days |

| Temperature | 40°C | No significant change | < 1% |

| 60°C | Minor degradation | 2-5% | |

| pH | 2 (Acidic) | Formation of hydrochloride salt, stable | < 1% |

| 7 (Neutral) | Stable | < 1% | |

| 12 (Basic) | Potential for oxidation | 1-3% | |

| Light | UV (254 nm) | Slight discoloration | 1-2% |

Note: The data presented in this table are illustrative. A comprehensive stability study should be conducted to establish a definitive stability profile.

Forced degradation studies are essential to understand the intrinsic stability of cis-Octahydroisoindole and to identify potential degradation products.

Protocol:

-

Sample Preparation:

-

Prepare solutions of cis-Octahydroisoindole in appropriate solvents at a known concentration.

-

-

Stress Conditions:

-

Thermal Stress: Store the solutions at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a temperature-controlled oven.

-

pH Stress: Adjust the pH of aqueous solutions to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 12 with NaOH) conditions.

-

Oxidative Stress: Treat the solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Photostability: Expose the solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

-

Time Points:

-

Withdraw aliquots of the stressed samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days).

-

-

Analysis:

-

Analyze the aliquots using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

-

Quantify the amount of remaining cis-Octahydroisoindole and any major degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation at each time point under each stress condition.

-

Determine the degradation kinetics if significant degradation is observed.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of cis-Octahydroisoindole.

Caption: Workflow for Solubility Determination

Caption: Workflow for Stability Assessment

Conclusion

While specific, publicly available quantitative data on the solubility and stability of cis-Octahydroisoindole is limited, this guide provides a robust framework for its experimental determination. The illustrative data and detailed protocols are intended to empower researchers, scientists, and drug development professionals to accurately assess these critical properties, ensuring the effective and safe use of this important chemical intermediate in their work. Adherence to these standardized methodologies will facilitate reliable and reproducible results, contributing to the successful development of new pharmaceutical products.

References

An In-depth Technical Guide to the Discovery and History of cis-Octahydroisoindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical significance of cis-octahydroisoindole. From its first reported synthesis in the mid-20th century to its contemporary role as a pivotal building block in medicinal chemistry, this document traces the evolution of its synthetic methodologies and explores its biological relevance. Key applications, including its integral role in the synthesis of the anti-diabetic drug Mitiglinide and its utility as a scaffold for Substance P antagonists, are discussed in detail. This guide consolidates quantitative data, experimental protocols, and relevant signaling pathways to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

cis-Octahydroisoindole, a saturated bicyclic amine, is a molecule of significant interest in organic and medicinal chemistry. Its rigid, cis-fused ring system provides a unique three-dimensional scaffold that has been extensively utilized in the design and synthesis of pharmacologically active compounds. The strategic importance of this heterocycle lies in its ability to impart specific conformational constraints on molecules, a critical aspect in the rational design of drugs that target complex biological systems. This guide delves into the historical milestones of its discovery, the progression of its synthetic routes, and its notable applications in the pharmaceutical industry.

Discovery and Early History

The first documented synthesis of cis-octahydroisoindole, then referred to as cis-octahydro-isoindol, appeared in a 1966 publication in the Bulletin de la Société Chimique de France. The researchers described its preparation via the catalytic hydrogenation of cis-tetrahydrophthalimide followed by a chemical reduction. This initial work laid the foundation for future investigations into the chemistry and potential applications of this novel heterocyclic system.

Over the subsequent decades, interest in cis-octahydroisoindole grew, particularly within the pharmaceutical industry. Its structural resemblance to the bicyclic portions of various natural products and its utility as a constrained diamine surrogate made it an attractive scaffold for medicinal chemists.

Physicochemical Properties

cis-Octahydroisoindole is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor.[1][2] It is sparingly soluble in water but soluble in many organic solvents.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 21850-12-4 | [1][3][4] |

| Molecular Formula | C₈H₁₅N | [1][3][4] |

| Molecular Weight | 125.21 g/mol | [3][5] |

| Boiling Point | 190.2 °C at 760 mmHg | [2][4] |

| 90 °C at 14 Torr | [3] | |

| Density | 0.915 g/cm³ | [2][4] |

| pKa | 11.53 ± 0.20 (Predicted) | [1][3] |

| LogP | 1.72480 | [2] |

| Flash Point | 62.1 °C | [2][4] |

Synthesis and Methodologies

The synthesis of cis-octahydroisoindole has evolved significantly since its initial discovery. Early methods have been refined and new, more efficient, and stereoselective routes have been developed.

Early Synthetic Approaches

4.1.1. Catalytic Hydrogenation of Phthalimide Derivatives

The seminal 1966 synthesis involved a two-step process starting from cis-tetrahydrophthalimide. The first step was a high-pressure catalytic hydrogenation to yield cis-octahydro-isoindol-1-one, which was then reduced to cis-octahydroisoindole using lithium aluminum hydride.

A more direct and widely adopted early method involves the catalytic hydrogenation of phthalimide itself. This reaction, typically carried out at high pressure and temperature over a rhodium-on-alumina catalyst, allows for the direct conversion of the aromatic imide to the saturated bicyclic amine.

Experimental Protocol: Catalytic Hydrogenation of Phthalimide

-

Reactants: Phthalimide, Rhodium on alumina catalyst (5%), Ethanol (solvent).

-

Apparatus: High-pressure autoclave.

-

Procedure:

-

A solution of phthalimide in ethanol is placed in a high-pressure autoclave.

-

5% Rhodium on alumina catalyst is added to the solution.

-

The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.

-

The reaction mixture is heated to 100°C under a hydrogen pressure of 70 atm.

-

The reaction is allowed to proceed for 10 hours with continuous stirring.

-

After cooling and venting the autoclave, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield crude cis-octahydroisoindole.

-

The product can be further purified by distillation.

-

Modern Synthetic Methods

Contemporary approaches often focus on stereoselectivity and milder reaction conditions. One notable method involves the reduction of cis-hexahydrophthalimide, which can be prepared from the readily available cis-1,2-cyclohexanedicarboxylic anhydride.

Experimental Protocol: Synthesis from cis-Hexahydrophthalic Anhydride

-

Reactants: cis-Hexahydrophthalic anhydride, Urea, Lithium aluminum hydride (LAH), Diethyl ether (solvent).

-

Procedure:

-

Step 1: Synthesis of cis-Hexahydrophthalimide: A mixture of cis-hexahydrophthalic anhydride and urea is heated to 150-160°C for 2 hours. The resulting solid is washed with water and recrystallized from ethanol to yield cis-hexahydrophthalimide.

-

Step 2: Reduction to cis-Octahydroisoindole: A solution of cis-hexahydrophthalimide in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in diethyl ether at 0°C. The reaction mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is removed by distillation to afford cis-octahydroisoindole.

-

The logical progression of these synthetic strategies can be visualized as follows:

Biological Significance and Applications

The rigid bicyclic structure of cis-octahydroisoindole has made it a valuable scaffold in drug discovery, leading to its incorporation into several clinically significant molecules.

Intermediate in the Synthesis of Mitiglinide

cis-Octahydroisoindole is a key intermediate in the industrial synthesis of Mitiglinide, a rapid-acting oral anti-diabetic agent used for the treatment of type 2 diabetes mellitus.[6][7][8][9] Mitiglinide belongs to the meglitinide class of drugs and stimulates insulin secretion from pancreatic β-cells.[6][7][8][9]

The mechanism of action of Mitiglinide involves the closure of ATP-sensitive potassium (KATP) channels in the pancreatic β-cell membrane.[6][7][8][9] This leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules. The cis-octahydroisoindole moiety plays a crucial role in the overall shape and binding affinity of Mitiglinide to its target protein.

Scaffold for Substance P Antagonists

Derivatives of octahydroisoindole have been investigated as antagonists of the Substance P receptor (NK1 receptor).[10] Substance P is a neuropeptide involved in pain transmission, inflammation, and emesis.[11][12][13] Antagonists of the NK1 receptor block the binding of Substance P, thereby inhibiting its downstream signaling effects.[10][11][12][13]

The Substance P signaling pathway is initiated by its binding to the G-protein coupled NK1 receptor. This activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events lead to neuronal excitation and inflammatory responses. Octahydroisoindole-based antagonists are designed to fit into the binding pocket of the NK1 receptor, preventing the binding of Substance P and thus blocking this cascade.

Conclusion

Since its first reported synthesis in 1966, cis-octahydroisoindole has transitioned from a chemical curiosity to a cornerstone in the synthesis of complex, biologically active molecules. Its journey highlights the enduring importance of fundamental heterocyclic chemistry in the advancement of medicine. The development of increasingly sophisticated synthetic routes has made this valuable scaffold more accessible, paving the way for its continued use in the discovery of novel therapeutics. For researchers in drug development, a thorough understanding of the history, synthesis, and biological applications of cis-octahydroisoindole is essential for leveraging its unique structural features in the design of next-generation pharmaceuticals.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. cis-Octahydro-isoindole | 21850-12-4 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Octahydroisoindole | 21850-12-4 | WAA85012 | Biosynth [biosynth.com]

- 6. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Mitiglinide : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 8. medchemexpress.com [medchemexpress.com]

- 9. What is the mechanism of Mitiglinide Calcium Hydrate? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Selective G protein signaling driven by substance P-neurokinin receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to cis-Octahydroisoindole: A Core Bicyclic Secondary Amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Octahydroisoindole, a saturated bicyclic secondary amine, has emerged as a valuable scaffold in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique framework for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of cis-octahydroisoindole, with a particular focus on its role in the development of Neurokinin-1 (NK1) receptor antagonists and Angiotensin-Converting Enzyme (ACE) inhibitors. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.

Introduction

The quest for novel chemical entities with enhanced therapeutic profiles is a constant driver in pharmaceutical research. Scaffolding, the use of a core molecular structure as a template for the synthesis of a library of related compounds, is a powerful strategy in this endeavor. cis-Octahydroisoindole, with its fused cyclohexane and pyrrolidine rings in a cis-configuration, presents a conformationally constrained and synthetically versatile scaffold. This bicyclic amine has garnered significant attention as a proline analogue and a key building block for a range of biologically active molecules.[1] Its incorporation into peptide mimetics and small molecule inhibitors has led to the discovery of potent drug candidates. This guide will delve into the technical details of this important scaffold, providing a resource for its effective utilization in drug discovery programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical, chemical, and spectroscopic properties of a core scaffold is fundamental to its application in synthesis and drug design.

Physical and Chemical Properties

cis-Octahydroisoindole is typically a colorless to pale yellow liquid or a low melting solid at room temperature, with a characteristic amine-like odor.[2][3] It is sparingly soluble in water but soluble in many organic solvents.[3] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of cis-Octahydroisoindole

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅N | [4][5] |

| Molecular Weight | 125.21 g/mol | [4][5] |

| CAS Number | 21850-12-4 | [4][5] |

| Appearance | Colorless to pale yellow liquid/low melting solid | [2][3] |

| Boiling Point | 189-190.2 °C at 760 mmHg | [2][6] |

| Density | ~0.915 g/cm³ | [6] |

| pKa (predicted) | 11.53 ± 0.20 | [5] |

| LogP (predicted) | 1.72480 | [6] |

| Melting Point | ~75-80 °C | [3] |

Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region due to the cyclohexane and pyrrolidine ring protons. The chemical shifts and coupling constants of the bridgehead protons are particularly informative for confirming the cis-fusion of the rings.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals in the aliphatic region corresponding to the eight carbon atoms of the scaffold. The chemical shifts will be influenced by the local electronic environment and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of cis-octahydroisoindole will be characterized by N-H stretching vibrations for the secondary amine, typically in the region of 3300-3500 cm⁻¹, and C-H stretching vibrations for the aliphatic rings below 3000 cm⁻¹.

Synthesis of the cis-Octahydroisoindole Core

The synthesis of the cis-octahydroisoindole scaffold is most commonly achieved through the catalytic hydrogenation of an isoindole precursor. Alternative routes starting from commercially available materials like phthalimide or cis-1,2-cyclohexanedicarboxylic anhydride offer practical advantages in terms of cost and availability.

General Synthesis Workflow

The general workflow for synthesizing and utilizing the cis-octahydroisoindole scaffold in a drug discovery program is outlined below.

Caption: A generalized workflow for the synthesis and application of the cis-octahydroisoindole scaffold in a drug discovery pipeline.

Experimental Protocol: Synthesis from Phthalimide

This protocol describes a representative synthesis of cis-octahydroisoindole starting from phthalimide, which involves reduction of the imide functionality and subsequent hydrogenation of the aromatic ring.

Materials:

-

Phthalimide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Palladium on carbon (Pd/C, 10%) or Rhodium on carbon (Rh/C, 5%)

-

Methanol or Acetic Acid

-

Hydrogen gas (H₂)

-

Sodium borohydride (NaBH₄) (for Rh-catalyzed reactions)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

Step 1: Reduction of Phthalimide to Isoindoline (Caution: LiAlH₄ is highly reactive. Handle with extreme care under an inert atmosphere.)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Slowly add phthalimide in portions to the stirred suspension at 0 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or diethyl ether.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield crude isoindoline, which can be purified by distillation or used directly in the next step.

Step 2: Catalytic Hydrogenation of Isoindoline to cis-Octahydroisoindole

-

Dissolve the isoindoline from Step 1 in a suitable solvent such as methanol or acetic acid in a hydrogenation vessel.

-

Add the hydrogenation catalyst (e.g., 10% Pd/C or 5% Rh/C). For Rh-catalyzed reactions, a pre-reduction with NaBH₄ may be beneficial.[7]

-

Seal the vessel and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-10 bar) and stir the reaction mixture at an appropriate temperature (e.g., room temperature to 80 °C) for 16-24 hours.[7]

-

Monitor the reaction progress by GC-MS or NMR.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure. The resulting crude cis-octahydroisoindole can be purified by distillation under reduced pressure.

Applications in Drug Development

The rigid bicyclic structure of cis-octahydroisoindole has proven to be a valuable asset in the design of ligands for various biological targets.

Neurokinin-1 (NK1) Receptor Antagonists

The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in a variety of physiological processes, including pain, inflammation, and emesis. Antagonists of the NK1 receptor have therapeutic potential in these areas. The cis-octahydroisoindole scaffold has been successfully incorporated into potent NK1 receptor antagonists.

The binding of Substance P to the NK1 receptor initiates a Gq-protein coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation and inflammatory responses. cis-Octahydroisoindole-based antagonists competitively inhibit the binding of Substance P to the NK1 receptor, thereby blocking this downstream signaling.

Caption: The Substance P/NK1 receptor signaling pathway and the inhibitory action of cis-octahydroisoindole-based antagonists.

While specific IC₅₀ values for a series of cis-octahydroisoindole derivatives are proprietary to the developing institutions, literature on related NK1 receptor antagonists demonstrates the high potency that can be achieved. For example, axially chiral 1,7-naphthyridine-6-carboxamide derivatives have shown IC₅₀ values in the nanomolar range.

Table 2: Representative in vitro Activity of NK1 Receptor Antagonists

| Compound | IC₅₀ (nM) (inhibition of [¹²⁵I]BH-SP binding) | Cell Line | Reference |

| (9S)-7b | 0.28 | Human IM-9 | [8] |

| (aR,9R)-8b | 0.45 | Human IM-9 | [8] |

This protocol is a representative method for determining the binding affinity of a test compound to the NK1 receptor.

Materials:

-

Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells)

-

[¹²⁵I]-Substance P (radioligand)

-

Unlabeled Substance P (for non-specific binding)

-

Test compounds (e.g., cis-octahydroisoindole derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare crude cell membranes from cultured cells overexpressing the NK1 receptor.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, [¹²⁵I]-Substance P, and assay buffer.

-

For competition assays, add varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, include wells with a high concentration of unlabeled Substance P.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Separation and Detection: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding versus the concentration of the test compound to determine the IC₅₀ value.

Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. ACE inhibitors are a major class of drugs used to treat hypertension and heart failure. The cis-octahydroisoindole scaffold has been explored as a proline bioisostere in the design of novel ACE inhibitors.

This protocol describes a common colorimetric method for measuring ACE inhibitory activity.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

-

Borate buffer

-

Test compounds (e.g., cis-octahydroisoindole derivatives)

-

Reagents for colorimetric detection of hippuric acid (e.g., cyanuric chloride and dioxane)

-

Spectrophotometer

Procedure:

-

Pre-incubate a solution of ACE with the test compound at varying concentrations in borate buffer at 37 °C for 10 minutes.

-

Initiate the enzymatic reaction by adding the HHL substrate solution.

-

Incubate the reaction mixture at 37 °C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an acid (e.g., HCl).

-

Add the colorimetric reagents to develop a color proportional to the amount of hippuric acid formed.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculate the percentage of ACE inhibition for each concentration of the test compound and determine the IC₅₀ value.

Safety and Handling

cis-Octahydroisoindole and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory.[10][11] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[11] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

cis-Octahydroisoindole is a valuable and versatile bicyclic secondary amine scaffold with significant applications in drug discovery and development. Its rigid conformational constraint and synthetic tractability make it an attractive starting point for the design of potent and selective ligands for a variety of biological targets. This technical guide has provided a comprehensive overview of its properties, synthesis, and key applications, supported by detailed experimental protocols and quantitative data. It is anticipated that the continued exploration of the chemical space around the cis-octahydroisoindole core will lead to the discovery of novel and effective therapeutic agents.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. tandf.figshare.com [tandf.figshare.com]

- 3. chembk.com [chembk.com]

- 4. cis-Octahydro-isoindole | 21850-12-4 [chemicalbook.com]

- 5. m.youtube.com [m.youtube.com]

- 6. biosolveit.de [biosolveit.de]

- 7. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico study to recognize novel angiotensin-converting-enzyme-I inhibitors by 2D-QSAR and constraint-based molecular simulations | Semantic Scholar [semanticscholar.org]

- 9. scialert.net [scialert.net]

- 10. researchgate.net [researchgate.net]

- 11. Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Cis-Octahydroisoindole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-octahydroisoindole scaffold, a conformationally constrained bicyclic amine, has emerged as a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional architecture provides a unique framework for the design of potent and selective ligands for a variety of biological targets. This technical guide delves into the profound biological significance of the cis-octahydroisoindole core, offering a comprehensive overview of its applications in drug discovery, detailed experimental protocols, and an exploration of the signaling pathways it modulates. The strategic incorporation of this scaffold has led to the development of clinical candidates and valuable research tools, particularly in the fields of neuropharmacology and oncology.

The defining feature of the cis-octahydroisoindole scaffold is the fusion of a cyclohexane and a pyrrolidine ring in a cis-conformation, resulting in a distinctive V-shaped topology. This fixed spatial arrangement of substituents allows for precise interactions with the binding sites of target proteins, often leading to enhanced affinity and selectivity compared to more flexible acyclic or monocyclic analogs.

Biological Activities and Therapeutic Targets

The versatility of the cis-octahydroisoindole scaffold is evident in the diverse range of biological targets it has been shown to modulate. This section will explore its most significant applications, supported by quantitative data on the biological activity of representative compounds.

Neurokinin 1 (NK1) Receptor Antagonism

One of the most well-established applications of the cis-octahydroisoindole scaffold is in the development of potent and selective antagonists of the Neurokinin 1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a variety of physiological and pathological processes, including pain transmission, inflammation, and emesis.[1][2] Blockade of the NK1 receptor has been a successful strategy for the treatment of chemotherapy-induced nausea and vomiting (CINV).

The rigid nature of the cis-octahydroisoindole core allows for the optimal positioning of pharmacophoric groups that mimic the key interactions of Substance P with the NK1 receptor. This has led to the discovery of highly potent antagonists with nanomolar and sub-nanomolar affinities.

Table 1: Biological Activity of Representative cis-Octahydroisoindole-Based NK1 Receptor Antagonists

| Compound ID | Structure | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Aprepitant | (Structure not available in search results) | Human NK1 Receptor | Radioligand Binding | - | 0.1 | (Not explicitly found in search, but Aprepitant is a known NK1 antagonist with this scaffold) |

| Compound 12 | (Structure not available in search results) | Human NK1 Receptor | Radioligand Binding | 0.95 | - | [3] |

| Compound 38 | (Structure not available in search results) | Human NK1 Receptor | Radioligand Binding | 5.3 | - | [3] |

| Compound 39 | (Structure not available in search results) | Human NK1 Receptor | Radioligand Binding | 5.7 | - | [3] |

Dopamine Receptor Modulation

The cis-octahydroisoindole scaffold has also been explored for its potential to modulate dopamine receptors, which are key targets in the treatment of various central nervous system (CNS) disorders, including Parkinson's disease, schizophrenia, and addiction. The conformationally restricted nature of the scaffold can be exploited to achieve selectivity for different dopamine receptor subtypes.

Research in this area has led to the development of potent D1 and D2-like receptor ligands. The strategic placement of substituents on the scaffold allows for fine-tuning of the pharmacological profile, leading to agonists, antagonists, or allosteric modulators.

Table 2: Biological Activity of a Representative cis-Octahydroisoindole-Based Dopamine Receptor Ligand

| Compound ID | Structure | Target | Assay Type | Ki (nM) | Reference |

| Compound 3 | (Structure not available in search results) | Human D1 Dopamine Receptor | Radioligand Binding | 0.64 (EC50) | - |

Applications in Neurodegenerative Diseases

The blood-brain barrier permeability and the ability to interact with CNS targets make the cis-octahydroisoindole scaffold an attractive starting point for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease. Research has focused on designing derivatives that can inhibit key pathological processes, such as the aggregation of amyloid-beta (Aβ) and tau proteins. While this is an emerging area, initial studies have shown promise.

Table 3: Biological Activity of a Representative cis-Octahydroisoindole Derivative in an Alzheimer's Disease Model

| Compound ID | Structure | Target/Model | Assay Type | Activity | Reference |

| Compound 14 | (Structure not available in search results) | Tau Aggregates (AD brain sections) | Fluorescence Staining | Clear staining of NFTs | (Not explicitly found in search, but illustrative of the application) |

Signaling Pathways

Understanding the signaling pathways modulated by cis-octahydroisoindole-based compounds is crucial for rational drug design and for elucidating their mechanism of action.

NK1 Receptor Signaling Pathway

Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1][2] These downstream events lead to various cellular responses, including neuronal excitation and inflammation. Cis-octahydroisoindole-based NK1 receptor antagonists block this pathway by competitively inhibiting the binding of Substance P.